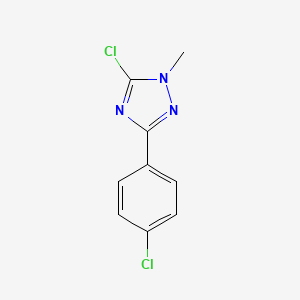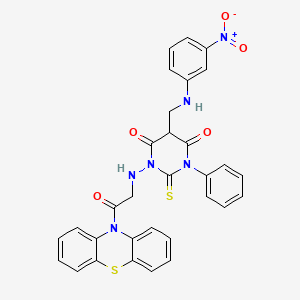
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes a phenothiazine core, a pyrimidinyl group, and a nitrophenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl group and the nitrophenyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrophenyl moiety can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound is studied for its interactions with biomolecules and its potential as a probe for studying cellular processes.
Medicine: The compound and its derivatives are investigated for their pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, modulating their activity. The nitrophenyl moiety can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrimidinyl group may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative with antipsychotic and antiarrhythmic properties.
Uniqueness: 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. Its specific combination of phenothiazine, pyrimidinyl, and nitrophenyl moieties distinguishes it from other phenothiazine derivatives, providing unique pharmacological and chemical properties.
Propiedades
Número CAS |
141177-55-1 |
|---|---|
Fórmula molecular |
C31H24N6O5S2 |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
5-[(3-nitroanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H24N6O5S2/c38-28(35-24-13-4-6-15-26(24)44-27-16-7-5-14-25(27)35)19-33-36-30(40)23(18-32-20-9-8-12-22(17-20)37(41)42)29(39)34(31(36)43)21-10-2-1-3-11-21/h1-17,23,32-33H,18-19H2 |
Clave InChI |
JFMMFRLCVOUACE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC(=CC=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
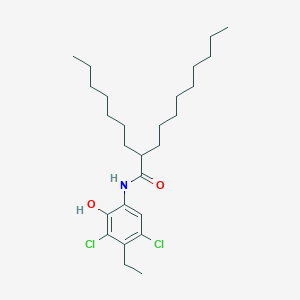

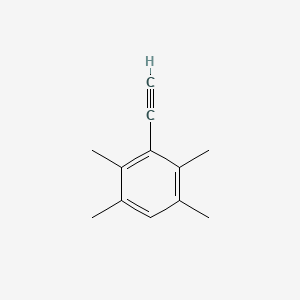
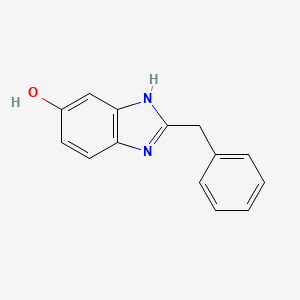


![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)



